N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide
Descripción
Propiedades
IUPAC Name |
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN4O4S2/c1-3-22(4-2)28(24,25)12-7-5-11(6-8-12)15(23)19-17-21-20-16(26-17)13-9-10-14(18)27-13/h5-10H,3-4H2,1-2H3,(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZMLEUPIMWRKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that integrates a bromothiophene moiety with an oxadiazole ring and a diethylsulfamoylbenzamide group. The molecular formula is , and it possesses a molecular weight of approximately 428.28 g/mol. Its structural complexity allows for various interactions within biological systems.
Antimicrobial Activity
Research indicates that compounds similar to N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide exhibit significant antimicrobial properties. In particular, oxadiazole derivatives have been shown to possess strong bactericidal effects against various strains of bacteria, including Staphylococcus spp. and Escherichia coli.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide | Staphylococcus aureus | 32 µg/mL |
| N-[5-(5-chlorothiophen-2-yl)-1,3,4-thiadiazol-2-yl]-3-(thiophen-2-yl)acrylamide | E. coli | 16 µg/mL |
| N-[5-(5-methylthiophen-2-yl)-1,3,4-thiadiazol-2-yl]-3-(thiophen-2-yl)acrylamide | Pseudomonas aeruginosa | 64 µg/mL |
The presence of the oxadiazole ring is crucial for its antimicrobial activity, likely due to its ability to disrupt bacterial cell wall synthesis or function.
Anticancer Potential
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide has also demonstrated potential anticancer activity in vitro. Studies have shown that it can induce apoptosis in cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer).
Case Study: Cytotoxicity in Cancer Cell Lines
In a study assessing the cytotoxic effects on various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide | A549 | 15 |
| N-[5-(5-bromothiophen-2-yl)-1,3,4-thiadiazol]-4-(dimethylsulfamoyl)benzamide | HepG2 | 25 |
The results indicate that the compound shows significant cytotoxicity at low concentrations, suggesting its potential as a therapeutic agent in cancer treatment.
The exact mechanism of action for N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide is not fully elucidated; however, it is believed to involve interactions with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. The oxadiazole moiety may facilitate binding to these targets due to its electron-withdrawing properties.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Bromothiophene Derivative : This can be achieved through bromination of thiophene derivatives.
- Cyclization to Form the Oxadiazole Ring : The reaction of the bromothiophene derivative with hydrazine hydrate leads to the formation of an oxadiazole ring.
- Coupling Reaction : The final step involves coupling the oxadiazole with diethylsulfamoyl chloride under basic conditions to yield the target compound.
Comparación Con Compuestos Similares
Core Structural Features
The compound shares the 1,3,4-oxadiazole scaffold with multiple derivatives but distinguishes itself via:
- Diethylsulfamoyl benzamide : Provides electron-withdrawing effects and modulates solubility.
Table 1: Structural Comparison
Key Differences :
Insights :
Antifungal Activity
Enzyme Inhibition
Cytotoxic Potential
- HDAC Inhibitors : 1,3,4-Oxadiazoles with aminophenyl groups (e.g., Figure 18 ) show IC₅₀ <1 µM in breast cancer cells. The bromothiophene in the target compound may confer DNA intercalation or kinase inhibition properties.
Table 3: Activity Comparison
| Compound | Target | IC₅₀/MIC | Reference |
|---|---|---|---|
| LMM5 | C. albicans | 50 µg/mL | |
| Compound 22 | Ca²⁺/calmodulin | 8.2 µM | |
| HDAC Inhibitor | MCF-7 cells | 0.7 µM |
Physicochemical and Pharmacokinetic Properties
- Solubility: Diethylsulfamoyl group improves aqueous solubility vs. non-polar substituents (e.g., cyclohexyl in LMM11) .
Structure-Activity Relationship (SAR) Insights
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
